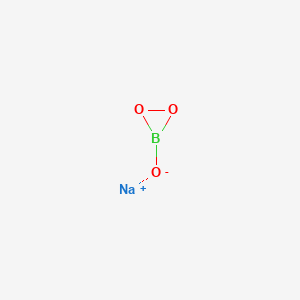

Sodium 1,2,3-dioxaboriran-3-olate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1,2,3-dioxaboriran-3-olate is a boron-containing heterocyclic compound characterized by a three-membered dioxaborirane ring system. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity as a boron-based reagent. It is typically employed in cross-coupling reactions, polymerization catalysis, and as a precursor for advanced boron-doped materials. The sodium counterion enhances its solubility in polar solvents, facilitating its use in aqueous or protic environments. However, detailed physicochemical data (e.g., melting point, stability, and exact synthetic protocols) remain underreported in publicly available literature, suggesting its niche or emerging application status.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium perborate is synthesized by reacting borax (Na2B4O7) with sodium hydroxide (NaOH) to produce sodium metaborate (NaBO2). This intermediate is then reacted with hydrogen peroxide (H2O2) to form sodium perborate : [ \text{Na}_2\text{B}_4\text{O}_7 + 2 \text{NaOH} \rightarrow 4 \text{NaBO}_2 + \text{H}_2\text{O} ] [ 2 \text{NaBO}_2 + 2 \text{H}_2\text{O}_2 \rightarrow \text{Na}_2\text{B}_2\text{O}_4(\text{OH})_4 ]

Industrial Production Methods: In industrial settings, the production of sodium perborate involves the controlled addition of a surfactant to manage crystal size during the reaction. The compound can be produced in either monohydrate or tetrahydrate forms, depending on the specific conditions and requirements .

Chemical Reactions Analysis

Types of Reactions: Sodium perborate primarily undergoes oxidation reactions due to its ability to release hydrogen peroxide. It is used as an oxidizing agent in various organic and inorganic reactions .

Common Reagents and Conditions:

Oxidation of Thioethers: Sodium perborate converts thioethers into sulfoxides and sulfones.

Oxidation of Aromatic Aldehydes: In the presence of acetic acid, sodium perborate oxidizes aromatic aldehydes to carboxylic acids.

Oxidation of Iodoarenes: Sodium perborate can oxidize iodoarenes to (diacetoxyiodo)arenes.

Major Products Formed:

- Sulfoxides and sulfones from thioethers.

- Carboxylic acids from aromatic aldehydes.

- (Diacetoxyiodo)arenes from iodoarenes .

Scientific Research Applications

Organic Synthesis Applications

Sodium 1,2,3-dioxaboriran-3-olate is recognized for its utility as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations:

- Oxidation Reactions : The compound can act as an oxidizing agent. For instance, it has been used effectively to convert primary aromatic amines into nitro compounds under mild conditions, demonstrating good yields when combined with catalytic amounts of tungstophosphoric acid .

- Borylation Reactions : It is also utilized in borylation reactions where it facilitates the introduction of boron into organic substrates. This is particularly valuable in synthesizing organoboranes, which are precursors for further functionalization in organic synthesis .

- Hydroxylation Processes : this compound can be employed in the catalytic enantioselective addition of diboron reagents to aldehydes, resulting in the formation of 1,2-hydroxyboronates. These products are versatile intermediates that can be transformed into various functional groups .

Medicinal Chemistry Applications

The therapeutic potential of this compound is being explored in several areas:

- Neurological Disorders : Research indicates that compounds related to this compound may modulate muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and psychiatric disorders. Studies have shown that mAChR agonists can improve cognitive deficits and reduce psychotic symptoms in conditions like Alzheimer’s disease and schizophrenia .

- Anticancer Activity : Preliminary studies suggest that this compound derivatives may exhibit anticancer properties by modulating specific signaling pathways involved in tumor growth and metastasis .

Material Science Applications

In addition to its chemical and medicinal applications, this compound is being investigated for its role in materials science:

- Polymer Chemistry : The compound can be integrated into polymer matrices to enhance their properties. Its ability to form stable complexes with various substrates makes it a candidate for developing new materials with tailored functionalities .

Table 1: Summary of Experimental Findings

| Application Area | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| Organic Synthesis | Oxidation of Aromatic Amines | 85 | Mild conditions with catalyst |

| Borylation | Addition to Aldehydes | 75 | Room temperature |

| Medicinal Chemistry | mAChR Modulation | Not quantified | In vitro studies |

| Material Science | Polymer Integration | Variable | Dependent on polymer type |

Case Study: Oxidation of Aromatic Amines

In a study conducted by Firouzabadi et al., this compound was utilized to oxidize primary aromatic amines to their corresponding nitro compounds with significant yields observed under micellar conditions. This highlights the compound's effectiveness as an eco-friendly oxidant in synthetic chemistry .

Mechanism of Action

Sodium perborate exerts its effects by releasing hydrogen peroxide upon contact with water. The hydrogen peroxide then decomposes into water and oxygen, which are responsible for the compound’s oxidizing properties . This mechanism is particularly effective in bleaching and disinfection applications, where the oxidative action helps to break down stains and kill microorganisms .

Comparison with Similar Compounds

The provided evidence focuses on Sodium Dichloroisocyanurate (anhydrous and dihydrate forms), a chlorine-releasing compound used primarily as a disinfectant and sanitizer . While structurally dissimilar to Sodium 1,2,3-dioxaboriran-3-olate, a comparative analysis highlights key differences in chemical class, reactivity, and applications:

Table 1: Comparative Properties of this compound and Sodium Dichloroisocyanurate

Key Differences:

Structural and Functional Divergence :

- This compound’s boron-oxygen ring enables nucleophilic boron transfer, critical in Suzuki-Miyaura-type reactions. In contrast, Sodium Dichloroisocyanurate’s triazine core releases hypochlorous acid (HOCl) for oxidation-based disinfection .

- The sodium salt in both compounds improves solubility but serves distinct purposes: facilitating boron reactivity vs. stabilizing chlorine release.

Application Scope :

- Boron heterocycles are pivotal in pharmaceuticals and electronic materials, whereas chlorinated isocyanurates dominate industrial and household sanitation.

Stability and Handling :

- This compound’s air sensitivity necessitates inert-atmosphere handling, unlike the more robust Sodium Dichloroisocyanurate, which is shelf-stable in anhydrous form .

Biological Activity

Sodium 1,2,3-dioxaboriran-3-olate (BNaO3) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its dioxaborirane structure, which includes a boron atom integrated into a cyclic ether framework. This unique configuration allows for various interactions with biological systems. The compound's molecular formula is BNaO3, and it has been studied for its reactivity and potential as an oxidizing agent.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties

- Studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the generation of reactive oxygen species (ROS) upon hydrolysis, which disrupts bacterial cell membranes and metabolic processes.

2. Cytotoxic Effects

- Research has demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The cytotoxic effects are believed to be mediated through apoptosis pathways triggered by oxidative stress. In vitro studies have reported IC50 values indicating significant potency against specific cancer types.

3. Antioxidant Activity

- Interestingly, this compound also shows potential antioxidant properties. It can scavenge free radicals and reduce oxidative damage in cellular systems, suggesting a dual role in promoting cellular health while also exerting cytotoxic effects on malignant cells.

Case Studies

Several case studies have highlighted the biological implications of this compound:

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Oxidative Stress Induction : Upon hydrolysis in aqueous environments, the compound generates hydrogen peroxide and other reactive intermediates that contribute to oxidative stress within cells.

- Membrane Disruption : The formation of ROS can lead to lipid peroxidation and subsequent damage to cellular membranes in bacteria and cancer cells alike.

Safety and Toxicity

Despite its promising biological activities, safety assessments are crucial:

- Toxicological Studies : Preliminary studies indicate that while this compound exhibits antimicrobial and cytotoxic properties, it may also pose risks at higher concentrations. Safety data suggest that it should be handled with care due to potential irritative effects on skin and mucous membranes.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity of Sodium 1,2,3-dioxaboriran-3-olate in synthesized samples?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to verify molecular structure, X-ray diffraction for crystallographic confirmation, and elemental analysis to quantify boron content. However, note that boron concentration assays alone cannot distinguish between this compound and other boron-containing species (e.g., disodium tetraborate or boric acid) due to overlapping spectral features . Cross-validation with chromatography (HPLC or GC-MS) is advised for impurity profiling.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Consult safety data sheets (SDS) for hazard identification. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis or handling. Emergency measures include immediate medical consultation if inhaled or ingested, as per SDS guidelines for structurally similar boron compounds .

Q. How should researchers document synthesis parameters for reproducibility of this compound?

Methodological Answer: Report reaction conditions (temperature, pH, solvent system), stoichiometry of precursors, and purification steps (e.g., recrystallization solvents, drying protocols). Include characterization data (NMR shifts, XRD patterns) and batch-specific purity metrics, adhering to standardized scientific writing frameworks .

Advanced Research Questions

Q. How can analytical discrepancies in boron quantification be resolved when studying this compound?

Methodological Answer: Discrepancies often arise from co-eluting boron species or matrix interference. Implement tandem techniques such as ICP-MS coupled with ion chromatography for speciation analysis. If unresolved, review the synthetic pathway to identify potential byproducts (e.g., tetraborates) and validate results against reference standards .

Q. What experimental designs minimize interference from boron-containing impurities in reactivity studies?

Methodological Answer: Optimize synthesis to reduce residual boron oxides by controlling reaction kinetics (e.g., slow addition of reagents). Use high-purity starting materials and include control experiments with known impurities (e.g., disodium tetraborate) to assess their impact on reactivity. Statistical tools like ANOVA can isolate confounding variables .

Q. How can contradictions between computational stability predictions and experimental data for this compound be addressed?

Methodological Answer: Re-evaluate computational models (DFT, MD simulations) by incorporating solvent effects, counterion interactions, and temperature gradients observed experimentally. Validate with accelerated stability testing under controlled humidity and temperature, using Karl Fischer titration to monitor hygroscopicity .

Q. Data Analysis & Reporting

Q. What statistical methods are appropriate for interpreting conflicting datasets in boron-based reactivity studies?

Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS regression) to identify latent variables influencing results. For time-resolved data, use kinetic modeling (e.g., Arrhenius plots) to reconcile discrepancies between theoretical and observed reaction rates .

Properties

Molecular Formula |

BNaO3 |

|---|---|

Molecular Weight |

81.80 g/mol |

IUPAC Name |

sodium;3-oxidodioxaborirane |

InChI |

InChI=1S/BO3.Na/c2-1-3-4-1;/q-1;+1 |

InChI Key |

XOFCYBXAPXVQBR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OO1)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.